4-(1-Pyrrolidinyl)piperidine

Description

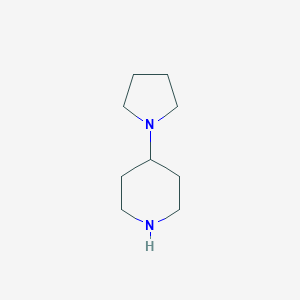

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-pyrrolidin-1-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-2-8-11(7-1)9-3-5-10-6-4-9/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STWODXDTKGTVCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964498 | |

| Record name | 4-(Pyrrolidin-1-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5004-07-9, 4983-39-5 | |

| Record name | 4-(1-Pyrrolidinyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5004-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Pyrrolidinyl)piperidine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004983395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1-Pyrrolidinyl)piperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005004079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Pyrrolidin-1-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-pyrrolidinyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(1-Pyrrolidinyl)piperidine chemical properties and structure

An In-depth Technical Guide to 4-(1-Pyrrolidinyl)piperidine: Chemical Properties and Structure

Introduction

This compound is a versatile heterocyclic diamine that has garnered significant attention in medicinal chemistry and drug development. Its unique structural framework, featuring both a piperidine and a pyrrolidine ring, makes it a valuable scaffold and building block for the synthesis of novel pharmaceutical agents. This compound and its derivatives are particularly prominent in the fields of neuropharmacology and analgesics, where they serve as key intermediates in the creation of targeted therapies.[1][2] Its favorable pharmacokinetic properties, such as moderate lipophilicity and the potential to cross the blood-brain barrier, further enhance its utility as a drug candidate.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and application in various chemical syntheses.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈N₂ | [1][3][4] |

| Molecular Weight | 154.25 g/mol | [3][4][5] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 53-56 °C (lit.) | [3][6] |

| 52-57 °C | [7] | |

| 58-62 °C | [1] | |

| Boiling Point | 228.8 ± 8.0 °C (Predicted) | [3] |

| 271 °C at 760 mmHg | [7] | |

| Density | 0.989 ± 0.06 g/cm³ (Predicted) | [3] |

| 1.06 g/cm³ | [7] | |

| Flash Point | 117.7 °C | [7] |

| Solubility | Low solubility in water; Soluble in organic solvents (ethanol, ether, dimethylformamide) | [3] |

Structural Information

The structural identity of this compound is defined by its specific arrangement of atoms and chemical bonds. This information is essential for computational modeling, spectroscopic analysis, and understanding its chemical reactivity.

| Identifier | Value | Source(s) |

| IUPAC Name | 4-pyrrolidin-1-ylpiperidine | [4] |

| CAS Number | 5004-07-9 | [1][3][4][7] |

| SMILES | C1CCN(CC1)C2CCNCC2 | [4] |

| InChI | InChI=1S/C9H18N2/c1-2-8-11(7-1)9-3-5-10-6-4-9/h9-10H,1-8H2 | [4][7] |

| InChIKey | STWODXDTKGTVCJ-UHFFFAOYSA-N | [4] |

| Synonyms | 4-Pyrrolidinopiperidine, 4-(pyrrolidin-1-yl)piperidine, 1-Pyrrolidinyl-4-piperidine | [1][7] |

Experimental Protocols and Applications

This compound is not only a subject of theoretical study but is actively used in experimental research, primarily as a scaffold for synthesizing new therapeutic agents.

Synthesis of Derivatives

Derivatives of this compound have been synthesized to explore their therapeutic potential, particularly as analgesics and anti-inflammatory agents.[8][9] A general approach to synthesizing derivatives involves functionalizing the piperidine ring. For instance, a study on novel PPARδ agonists utilized this compound as a core structure.[9][10] The synthesis of related 4,4-disubstituted piperidines involved multi-step reactions starting from precursors like 1-Boc-4-piperidone or 1-benzyl-4-piperidone, followed by reactions such as the Horner-Wadsworth-Emmons reaction, enamine formation, and coupling with other chemical moieties.[10]

Caption: General workflow for synthesizing this compound derivatives.

Biological Screening: Analgesic Activity

A key application of this compound's derivatives is in the development of new analgesics.[8] Experimental protocols to evaluate analgesic potential often involve in vivo animal models.

Methodology: Tail Immersion Method [8]

-

Animal Model: Healthy mice or rats are used as subjects.

-

Compound Administration: The synthesized this compound derivatives are administered to the test groups, typically at a specific dose (e.g., 50 mg/kg of body weight).[8] A control group receives a placebo, and a reference group receives a standard analgesic drug like Pethidine.[8]

-

Thermal Stimulus: After a set period, the tail of each animal is immersed in a hot water bath maintained at a constant temperature.

-

Data Collection: The latency period, which is the time taken for the animal to flick or withdraw its tail from the hot water, is recorded. An increase in this latency period compared to the control group indicates an analgesic effect.

-

Toxicity Assessment: Higher doses (e.g., 75 mg/kg) may be tested to observe potential toxic effects.[8]

Caption: Workflow for analgesic activity screening using the tail immersion method.

Mechanism of Action: PPARδ Agonism

Recent research has identified derivatives of this compound as potent Peroxisome Proliferator-Activated Receptor δ (PPARδ) agonists.[9][10] PPARδ is a nuclear receptor that plays a crucial role in regulating metabolic processes and inflammation, making it a therapeutic target for diseases like atherosclerosis.[9] The introduction of the pyrrolidine group into the 4-position of the central piperidine ring was found to enhance both the activity and selectivity for PPARδ.[9][10] A lead compound from this research demonstrated strong PPARδ agonist activity (EC₅₀ = 3.6 nM) and significantly suppressed the progression of atherosclerosis in animal models.[10]

Caption: Signaling pathway of a PPARδ agonist with a this compound core.

Spectroscopic Analysis

The molecular structure of this compound has been extensively studied using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁵N NMR, has been employed to confirm its structure and study its conformational isomers (equatorial-equatorial and axial-equatorial forms).[11] These studies have shown that the molecular geometry and the prevalence of its conformers are dependent on the solvent used.[11] Additionally, Fourier-Transform Infrared (FT-IR) and Raman spectroscopy have been used to investigate its vibrational properties, particularly when it forms complexes with metal cyanides.[6]

Safety and Handling

This compound is classified as an irritant.[3][7] It is irritating to the eyes, respiratory system, and skin.[3] In some cases, it is listed as causing severe skin burns and eye damage.[4] Therefore, appropriate safety precautions must be taken during handling.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[3][12]

-

First Aid (Eyes): In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3]

-

Storage: Store in a cool, dry place, typically between 2 - 8 °C.[1]

Conclusion

This compound is a compound of significant interest due to its versatile chemical structure and its role as a foundational element in the synthesis of pharmacologically active molecules. Its well-characterized physical and chemical properties, combined with established synthetic and screening protocols, make it a valuable tool for researchers in drug discovery. The demonstrated success of its derivatives as potent analgesics and PPARδ agonists highlights its continued importance and potential for developing novel therapeutics to address a range of medical conditions, from pain management to metabolic diseases.[1][8][9]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C9H18N2 | CID 78703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 5004-07-9 [chemicalbook.com]

- 6. This compound | 5004-07-9 [chemicalbook.com]

- 7. This compound | 5004-07-9 [chemnet.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a this compound Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(1-Pyrrolidinyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(1-Pyrrolidinyl)piperidine, a versatile building block in medicinal chemistry. The information presented herein is intended to support research and development activities by providing key data and standardized experimental methodologies.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for understanding the compound's behavior in various experimental and physiological conditions, influencing factors such as solubility, absorption, and distribution.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈N₂ | [1][2] |

| Molecular Weight | 154.25 g/mol | [3] |

| Melting Point | 52-57 °C | [2] |

| Boiling Point | 228.8 ± 8.0 °C (Predicted) | [1] |

| Density | 0.989 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 10.32 ± 0.20 (Predicted) | |

| logP | 0.9 (Predicted) | [3][4] |

| Solubility | Soluble in water, methanol, ethanol, ether, and dimethylformamide. | [5] |

| Appearance | White to off-white crystalline solid | [2] |

| CAS Number | 5004-07-9 | [1][2] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Melting Point Determination

The melting point of this compound can be determined using a capillary melting point apparatus.[6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube by tapping the open end into the powder and then gently tapping the sealed end on a hard surface to compact the material at the bottom. The packed sample height should be approximately 2-3 mm.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate to quickly approach the expected melting point range.

-

Once the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure accurate measurement.

-

Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue to observe and record the temperature at which the last solid crystal melts (the completion of melting).

-

The melting point is reported as the range between these two temperatures.

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration. This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH)

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution. Allow the pH reading to stabilize.

-

Fill the burette with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Add the titrant in small, precise increments, recording the pH after each addition. Stir the solution continuously.

-

Continue the titration past the equivalence point.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, where half of the compound has been protonated.

logP (Octanol-Water Partition Coefficient) Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method.

Apparatus:

-

Separatory funnel

-

UV-Vis spectrophotometer or HPLC

-

Vortex mixer

-

Centrifuge (optional)

-

1-Octanol and phosphate-buffered saline (PBS, pH 7.4)

Procedure:

-

Prepare a stock solution of this compound in either 1-octanol or PBS.

-

In a separatory funnel, add equal volumes of 1-octanol and PBS.

-

Add a known amount of the this compound stock solution to the separatory funnel.

-

Seal the funnel and shake vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.

-

Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.

-

Carefully collect samples from both the 1-octanol and the aqueous (PBS) layers.

-

Determine the concentration of this compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC, against a standard curve.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the logarithm (base 10) of the partition coefficient.

Aqueous Solubility Determination

The solubility of this compound in an aqueous medium can be determined using the shake-flask method followed by quantification.

Apparatus:

-

Scintillation vials or sealed flasks

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

HPLC or other suitable analytical instrument

Procedure:

-

Add an excess amount of solid this compound to a known volume of the aqueous solvent (e.g., deionized water or a buffer solution) in a sealed vial.

-

Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid.

-

Dilute the filtered solution as necessary and determine the concentration of the dissolved this compound using a validated analytical method such as HPLC.

-

The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or µg/mL).

Visualizations

Role in Synthetic Chemistry

This compound is a valuable scaffold in drug discovery, serving as a key intermediate in the synthesis of more complex, pharmacologically active molecules. Its bifunctional nature, containing both a pyrrolidine and a piperidine ring, allows for diverse chemical modifications. The following diagram illustrates a generalized workflow for its use in the synthesis of novel chemical entities.

References

- 1. chembk.com [chembk.com]

- 2. This compound, 99% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | C9H18N2 | CID 78703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C9H18N2) [pubchemlite.lcsb.uni.lu]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. davjalandhar.com [davjalandhar.com]

An In-depth Technical Guide to 4-(1-Pyrrolidinyl)piperidine (CAS 5004-07-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(1-pyrrolidinyl)piperidine, a versatile heterocyclic building block with significant applications in medicinal chemistry and drug discovery. This document outlines its physicochemical properties, spectroscopic data, synthesis protocols, and its role in the development of novel therapeutics.

Core Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5004-07-9 | [1][2][3] |

| Molecular Formula | C₉H₁₈N₂ | [1][2] |

| Molecular Weight | 154.25 g/mol | [1][3] |

| Appearance | White to light yellow crystalline powder or solid | [4][5] |

| Melting Point | 53-56 °C | [3][6] |

| Purity | ≥95% to >98% (commercially available) | [1][2][4] |

| InChI Key | STWODXDTKGTVCJ-UHFFFAOYSA-N | [2] |

| SMILES | C1CCN(C1)C2CCNCC2 | [3] |

Spectroscopic and Analytical Data

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Data Points | Reference(s) |

| ¹H NMR (500.13 MHz, CDCl₃) | δ (ppm): Signals corresponding to the piperidine and pyrrolidine ring protons. The proton of the NH group may show a broad signal. Equatorial protons on the piperidine ring appear at a higher frequency than axial protons. | [7] |

| ¹³C NMR (125.76 MHz, CDCl₃) | δ (ppm): Signals corresponding to the nine carbon atoms of the molecule. | [7] |

| ¹⁵N NMR (50.66 MHz) | δ (ppm): Two peaks observed at approximately 37.82 ppm and 66.49 ppm. | [7] |

| Infrared (IR) Spectroscopy | FT-IR and Raman spectra have been recorded between 4000 and 400 cm⁻¹. | [5][8] |

| Mass Spectrometry | Molecular Weight: 154.25 | [1][3] |

Synthesis of this compound

The synthesis of this compound is commonly achieved through reductive amination of 4-piperidone with pyrrolidine. This method is efficient and widely used for the formation of such secondary amine linkages.

Experimental Protocol: Reductive Amination

This protocol is adapted from established procedures for the reductive amination of piperidones.

Materials:

-

4-Piperidone hydrochloride

-

Pyrrolidine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a stirred solution of 4-piperidone hydrochloride (1.0 eq) and pyrrolidine (1.2 eq) in dichloroethane (DCE) at room temperature, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford pure this compound.

Applications in Drug Discovery and Development

This compound serves as a crucial scaffold for the synthesis of a diverse range of biologically active molecules. Its derivatives have shown potential as analgesics, anti-inflammatory agents, antimicrobials, and modulators of key biological targets.[5][9][10]

Analgesic Activity

Derivatives of this compound have been synthesized and evaluated for their analgesic properties.[7][11] The tail-flick test is a common in vivo assay to assess the efficacy of these compounds.

Principle:

This method measures the latency of an animal's response to a thermal stimulus applied to its tail. An increase in the reaction time after administration of a test compound indicates an analgesic effect.[1][9]

Apparatus:

-

Tail-flick analgesiometer with a radiant heat source.

-

Animal restrainers.

Procedure:

-

Habituate the animals (typically mice or rats) to the experimental setup to minimize stress.

-

Gently place the animal in a restrainer, leaving the tail exposed.

-

Position the tail over the radiant heat source of the analgesiometer.

-

Activate the heat source and start a timer.

-

Observe the animal for a characteristic flick of the tail. Stop the timer and the heat source immediately upon observing the tail flick. This is the baseline latency.

-

Administer the test compound (e.g., a derivative of this compound) or a control (vehicle or a standard analgesic like morphine) to the animals via an appropriate route (e.g., intraperitoneal or oral).

-

At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), repeat the tail-flick test and record the reaction latency.

-

A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage. If the animal does not respond within this time, the heat source should be turned off and the maximum latency recorded.

-

Compare the post-treatment latencies to the baseline and to the control group to determine the analgesic effect of the test compound.

Antimicrobial Activity

The this compound scaffold has been incorporated into molecules with antibacterial and antifungal properties.[10] The disc diffusion method is a standard technique for screening the antimicrobial activity of new compounds.

Principle:

This method assesses the susceptibility of a microorganism to a test compound by measuring the zone of growth inhibition around a disc impregnated with the compound.[12]

Materials:

-

Sterile nutrient agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

-

Cultures of test microorganisms (bacterial and/or fungal strains).

-

Sterile paper discs.

-

Solutions of the test compounds at known concentrations.

-

Positive control (standard antibiotic or antifungal) and negative control (solvent).

-

Sterile swabs.

-

Incubator.

Procedure:

-

Prepare a standardized inoculum of the test microorganism in a sterile broth.

-

Using a sterile swab, evenly inoculate the entire surface of an agar plate with the microbial suspension to create a lawn of growth.

-

Impregnate sterile paper discs with a known concentration of the test compound solution. Allow the solvent to evaporate completely.

-

Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plate.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

-

The size of the zone of inhibition is indicative of the antimicrobial activity of the test compound.

Role as a PPARδ Agonist Precursor

Recent research has highlighted the use of the this compound moiety in the design of potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonists. These compounds have therapeutic potential for metabolic diseases such as atherosclerosis.[13]

PPARδ Signaling Pathway

PPARδ is a nuclear receptor that, upon activation by a ligand, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription. This pathway plays a critical role in regulating lipid metabolism and inflammation.

Caption: PPARδ signaling pathway activation by a ligand.

Experimental and Logical Workflow

The development of novel therapeutics based on the this compound scaffold typically follows a structured workflow from synthesis to biological evaluation.

References

- 1. Peroxisome proliferator-activated receptor delta - Wikipedia [en.wikipedia.org]

- 2. What are PPARδ modulators and how do they work? [synapse.patsnap.com]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. researchgate.net [researchgate.net]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of piperidine-substituted triazine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Role of PPAR-δ in Metabolism, Inflammation, and Cancer: Many Characters of a Critical Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. cusabio.com [cusabio.com]

- 13. researchgate.net [researchgate.net]

Spectral data of 4-(1-Pyrrolidinyl)piperidine (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Data of 4-(1-Pyrrolidinyl)piperidine

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and experimental methodologies for this compound.

Chemical Structure and Properties

IUPAC Name: 4-pyrrolidin-1-ylpiperidine[1] Molecular Formula: C₉H₁₈N₂[1][2][3][4] Molecular Weight: 154.25 g/mol [1][2][4] CAS Number: 5004-07-9[1][2][3][4] Appearance: White to almost white crystalline powder[3][5] Melting Point: 53-56 °C[2][4][6]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound.

Table 1: ¹H NMR Chemical Shifts (ppm)

| Atom Number | Experimental (CDCl₃) |

|---|---|

| H19, H22 (ax) | 1.25 |

| H20, H23 (eq) | 1.85 |

| H18 | 2.10 |

| H24, H26 (eq) | 2.95 |

| H25, H27 (ax) | 2.15 |

| H1, H7 | 1.75 |

| H2, H8 | 2.55 |

| NH | 1.55 |

Data sourced from Alver et al.[7]

Table 2: ¹³C NMR Chemical Shifts (ppm)

| Atom Number | Experimental (CDCl₃) |

|---|---|

| C15 | 61.35 |

| C16, C21 | 33.15 |

| C18 | 46.85 |

| C12, C13 | 23.65 |

| C11, C14 | 51.55 |

Data sourced from Alver et al.[7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic peaks corresponding to its functional groups.

Table 3: IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3300-3500 | Medium | N-H stretch (secondary amine)[8][9] |

| ~2850-3000 | Strong | C-H stretch (aliphatic)[10] |

| ~1450 | Medium | C-H bend |

| ~1100-1200 | Medium | C-N stretch |

Note: The exact peak positions and intensities can vary based on the sampling method.

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight and several fragment ions.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

|---|---|

| 154 | Molecular Ion [M]⁺ |

| 125 | [M - C₂H₅]⁺ |

| 97 | [M - C₄H₉N]⁺ |

| 84 | [C₅H₁₀N]⁺ (Piperidine ring fragment) |

| 70 | [C₄H₈N]⁺ (Pyrrolidine ring fragment) |

Note: This table represents predicted fragmentation patterns based on the structure.

Experimental Protocols

NMR Spectroscopy

The NMR spectra were acquired on a Bruker AVANCE II 500 spectrometer.[7] The operating frequencies were 500.13 MHz for ¹H and 125.76 MHz for ¹³C nuclei.[7] The sample was prepared by dissolving the compound in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal reference.[7] All spectra were recorded at room temperature in a 5 mm sample tube.[7]

IR Spectroscopy

The infrared spectrum was obtained using the thin solid film method.[11] A small amount of this compound was dissolved in a volatile solvent such as chloroform.[1] A drop of this solution was then placed on a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[10][11] After the solvent evaporated, a thin film of the compound remained on the plate, which was then analyzed using an FT-IR spectrometer.[11]

Mass Spectrometry

For mass spectral analysis, the sample is typically introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). A common method for sample preparation involves dissolving the analyte in an organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.[12] This solution is then further diluted to a final concentration suitable for the instrument, typically in the range of 10-100 µg/mL.[12] Electron ionization (EI) is a common technique for the analysis of such compounds, where the sample is bombarded with a high-energy electron beam to induce ionization and fragmentation.

Visualizations

Spectral Analysis Workflow

Caption: General workflow for the spectral analysis of this compound.

Chemical Structure and Mass Spectrometry Fragmentation

References

- 1. This compound | C9H18N2 | CID 78703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 5004-07-9 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-吡咯烷-1-基哌啶 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. fiveable.me [fiveable.me]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Navigating the Solubility Landscape of 4-(1-Pyrrolidinyl)piperidine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(1-Pyrrolidinyl)piperidine, a key building block in contemporary drug discovery and development. Aimed at researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document synthesizes available solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual representation of a relevant synthetic pathway.

Core Concepts: Understanding the Solubility Profile

This compound is a bicyclic amine that serves as a versatile intermediate in the synthesis of a range of biologically active molecules, including analgesics, antidepressants, and agonists for nuclear receptors such as PPARδ.[1] Its solubility is a critical parameter for its application in various synthetic protocols and for the formulation of final drug products.

Data Presentation: Qualitative Solubility Summary

The following table summarizes the known qualitative solubility of this compound in various solvents. It is important to note that this information is based on qualitative descriptions from chemical suppliers and databases, and quantitative values may vary with temperature and the purity of both the solute and the solvent.

| Solvent | Type | Qualitative Solubility | Source(s) |

| Water | Polar Protic | Low | [2] |

| Methanol | Polar Protic | Soluble | [2] |

| Ethanol | Polar Protic | Soluble | [2] |

| Diethyl Ether | Polar Aprotic | Soluble | [2] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | [2] |

Experimental Protocols: Determining Quantitative Solubility

For researchers requiring precise solubility data, the following general experimental protocol, based on the equilibrium shake-flask method, is recommended. This method is widely accepted for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Objective: To determine the quantitative solubility of this compound in a selected solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (of known purity)

-

Selected solvent (analytical grade)

-

Vials with screw caps

-

Constant temperature shaker bath

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector.

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath set to the desired temperature. Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to rest in the constant temperature bath for at least 24 hours to ensure complete sedimentation of the excess solid.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a pre-weighed volumetric flask.

-

Quantification: Determine the exact weight of the collected filtrate. Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.

Mandatory Visualization: Synthetic Pathway of a PPARδ Agonist

The following diagram illustrates a generalized synthetic workflow for the preparation of a Peroxisome Proliferator-Activated Receptor δ (PPARδ) agonist, a class of drugs under investigation for metabolic diseases, where this compound is a key reactant. This visualization provides a logical relationship between the starting materials, intermediates, and the final product.

Caption: Synthetic workflow for a PPARδ agonist.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. While quantitative data remains elusive in public literature, the provided qualitative profile and experimental protocol offer a strong starting point for researchers. The visualized synthetic pathway further contextualizes the practical application of this important chemical intermediate in drug discovery. For precise applications, it is strongly recommended that researchers determine the quantitative solubility in their specific solvent systems and conditions.

References

Stability and Storage of 4-(1-Pyrrolidinyl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(1-Pyrrolidinyl)piperidine, a versatile building block in medicinal chemistry. Understanding the stability profile of this compound is critical for ensuring its integrity in research and development, particularly in the synthesis of novel therapeutics for neuropharmacology and analgesics.[1][2]

Physicochemical Properties and Recommended Storage

This compound is a white to almost white crystalline powder.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈N₂ | [1][3] |

| Molecular Weight | 154.25 g/mol | [3][4][5] |

| Melting Point | 52-62 °C | [1][2][6] |

| Boiling Point | 228.8 ± 8.0 °C (Predicted) | [5] |

| Appearance | White to almost white crystalline powder | [1][2] |

| Purity | ≥95% - ≥98% (GC) | [1][7] |

Recommended Storage Conditions:

To maintain the integrity and purity of this compound, the following storage conditions are recommended based on information from various suppliers.[1][2][5]

| Condition | Recommendation | Rationale |

| Temperature | 2 - 8 °C | To minimize thermal degradation. |

| Atmosphere | Under inert gas (Nitrogen or Argon) | The compound is noted to be air sensitive.[5] An inert atmosphere prevents oxidation. |

| Light Exposure | Protect from direct sunlight | Similar compounds are light-sensitive, suggesting a potential for photodegradation. |

| Container | Tightly closed container | To prevent exposure to moisture and atmospheric components. |

| Environment | Dry, well-ventilated area | To prevent moisture uptake and ensure a stable storage environment. |

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from the functional groups present (two tertiary amines within heterocyclic rings). The primary site for degradation is likely the tertiary amine of the piperidine ring, which is susceptible to oxidation.

A hypothetical oxidative degradation pathway is illustrated below. Oxidation of the tertiary amine could lead to the formation of an N-oxide or other ring-opened products.

Experimental Protocols for Stability Assessment

The following are detailed, though generalized, experimental protocols for assessing the stability of this compound. These protocols are based on standard pharmaceutical industry practices for forced degradation studies.

Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential to understand a compound's stability and identify potential degradation products.

Detailed Methodologies

Objective: To intentionally degrade this compound under various stress conditions to identify degradation products and degradation pathways.

Materials:

-

This compound

-

Methanol or Acetonitrile (HPLC grade)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with UV detector or LC-MS system

-

pH meter

-

Calibrated oven

-

Photostability chamber

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or acetonitrile.

-

Acid Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

-

Incubate the mixture at room temperature for predetermined time points (e.g., 2, 4, 8, and 24 hours).

-

At each time point, withdraw an aliquot and neutralize it with an equivalent amount of 0.1 M NaOH before analysis.

-

-

Base Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

-

Incubate the mixture at room temperature for the same time points as the acid hydrolysis study.

-

At each time point, withdraw an aliquot and neutralize it with an equivalent amount of 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

-

Incubate the mixture at room temperature, protected from light, for the designated time points.

-

-

Thermal Degradation:

-

Place a solid sample and a sample of the stock solution in an oven set at a controlled temperature (e.g., 60°C).

-

Collect samples at various time intervals (e.g., 24, 48, 72 hours).

-

-

Photolytic Degradation:

-

Expose a solid sample and a sample of the stock solution to a calibrated light source in a photostability chamber (e.g., ICH Q1B option 2).

-

Simultaneously, keep control samples protected from light.

-

Collect samples after a defined exposure period.

-

-

Analysis:

-

Analyze all samples using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

The analytical method should be capable of separating the parent compound from any degradation products.

-

Quantify the amount of remaining this compound and identify the structures of any significant degradation products using LC-MS.

-

Summary of Stability and Handling Recommendations

The following table summarizes the key stability information and handling recommendations for this compound.

| Parameter | Recommendation / Information |

| Optimal Storage | 2-8 °C, under inert gas, protected from light and moisture. |

| Handling | Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and eye protection, as the compound is classified as corrosive and an irritant.[3][4] |

| Likely Instabilities | Susceptible to oxidation due to the presence of tertiary amine groups. Potential for thermal and photolytic degradation. |

| Stability Testing | Conduct forced degradation studies (acid, base, oxidation, heat, light) to understand the specific degradation profile. |

By adhering to these storage and handling guidelines and by performing appropriate stability studies, researchers can ensure the quality and reliability of this compound in their scientific endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C9H18N2 | CID 78703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 99%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. This compound | 5004-07-9 [chemicalbook.com]

- 6. This compound | 5004-07-9 [chemnet.com]

- 7. scbt.com [scbt.com]

A Technical Guide to 4-(1-Pyrrolidinyl)piperidine for Researchers and Drug Development Professionals

An in-depth examination of the commercial availability, suppliers, and key experimental applications of 4-(1-Pyrrolidinyl)piperidine, a versatile building block in modern medicinal chemistry.

This technical guide provides a comprehensive overview of this compound, a key heterocyclic scaffold utilized in the discovery and development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its commercial sourcing, chemical properties, and practical application in experimental settings.

Commercial Availability and Suppliers

This compound is readily available from a range of commercial suppliers, catering to both small-scale research and larger-scale developmental needs. Purity levels are typically high, with most suppliers offering grades of 95% or greater. While pricing is subject to change and dependent on quantity, the following table summarizes key information from prominent suppliers. For bulk quantities, direct inquiry with the suppliers is recommended.

| Supplier | Product Number/CAS | Purity | Available Quantities | Indicative Pricing (USD) | Bulk Inquiry |

| Chem-Impex | 5004-07-9 | ≥ 98% (GC) | 5g, 25g | $173.66 (5g), $637.66 (25g) | Yes |

| Thermo Scientific Chemicals | 137010010 | 99% | 1g, 5g | $35.28 (1g) | Yes |

| Smolecule | S1534906 | Not Specified | Not Specified | Contact for pricing | Yes |

| ChemSupply Australia | P1932-25G | >98.0% | 25g | $1229.00 (ex GST) | Yes |

| ChemicalBook | 5004-07-9 | 98% - 99% | kg quantities | Varies ($10.00 - $100.00/kg from some listings) | Yes |

| Sigma-Aldrich | 5004-07-9 | 95% | Discontinued | Not Applicable | No |

| Matrix Scientific | 075162 | Not Specified | 5g | $109 | Yes |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 5004-07-9 | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₈N₂ | [1][2][3][4][5] |

| Molecular Weight | 154.25 g/mol | [2][5] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 52-62 °C | [1][2][3] |

| Purity | ≥95% | [1][4] |

Key Experimental Applications and Protocols

This compound serves as a crucial intermediate in the synthesis of various bioactive molecules. Its unique structure is particularly valuable in the development of agents targeting the central nervous system and inflammatory pathways.

Synthesis of Novel Peroxisome Proliferator-Activated Receptor δ (PPARδ) Agonists

Recent research has highlighted the role of the this compound moiety in enhancing the activity and selectivity of PPARδ agonists, which are promising therapeutic targets for metabolic diseases such as atherosclerosis.

This protocol is a representative synthesis based on methodologies described in the literature for creating derivatives of this compound.

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a substituted benzothiazole derivative (1.1 eq) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, filter the reaction mixture to remove any precipitated urea (if DCC is used). Dilute the filtrate with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired PPARδ agonist.

-

Characterization: Confirm the structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Development of Analgesic Agents

The this compound scaffold is also integral to the synthesis of potent analgesic compounds. Derivatives have shown significant activity in preclinical models of pain.

This protocol outlines a standard method for assessing the analgesic potential of compounds derived from this compound in rodents.

-

Animal Acclimatization: Acclimate male or female mice to the testing environment and handling for at least 3 days prior to the experiment.

-

Compound Administration: Dissolve the test compound (a derivative of this compound) in a suitable vehicle (e.g., saline, DMSO, or a suspension with Tween 80). Administer the compound to the mice via an appropriate route (e.g., intraperitoneal, oral) at a predetermined dose. A vehicle control group and a positive control group (e.g., morphine) should be included.

-

Tail-Flick Latency Measurement: At various time points after compound administration (e.g., 30, 60, 90, and 120 minutes), measure the tail-flick latency. This is done by focusing a beam of radiant heat onto the ventral surface of the tail and recording the time it takes for the mouse to flick its tail away from the heat source. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

-

Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

-

Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the analgesic effect compared to the control groups.

Signaling Pathway and Logical Relationships

The therapeutic potential of this compound derivatives as PPARδ agonists is rooted in their ability to modulate the PPAR signaling pathway. This pathway plays a critical role in regulating lipid metabolism, inflammation, and cellular proliferation.

Caption: PPARδ signaling pathway activation by a this compound derivative.

The diagram above illustrates the mechanism of action for a PPARδ agonist derived from this compound. The ligand binds to the inactive PPARδ/RXR heterodimer in the cytoplasm, causing a conformational change that displaces co-repressors. This activated complex translocates to the nucleus, recruits co-activators, and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in the regulation of lipid metabolism and inflammation, leading to the desired therapeutic effects.

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and initial evaluation of novel drug candidates based on the this compound scaffold.

References

The Pyrrolidinylpiperidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidinylpiperidine core, a privileged heterocyclic scaffold, has emerged as a critical pharmacophore in the development of a diverse array of therapeutic agents. Its unique three-dimensional structure and conformational flexibility allow for precise interactions with a variety of biological targets, leading to significant advancements in the treatment of infectious diseases, central nervous system (CNS) disorders, cancer, and inflammatory conditions. This technical guide provides a comprehensive overview of the biological significance of the pyrrolidinylpiperidine scaffold, detailing its multifaceted roles, quantitative biological data, key experimental methodologies, and the signaling pathways it modulates.

CCR5 Antagonism: A Breakthrough in HIV-1 Therapy

The pyrrolidinylpiperidine scaffold is perhaps most famously recognized for its role in the development of CCR5 antagonists, a class of antiretroviral drugs that block the entry of R5-tropic HIV-1 into host cells. By binding to the C-C chemokine receptor type 5 (CCR5), these compounds allosterically inhibit the interaction between the viral envelope glycoprotein gp120 and the host cell co-receptor, thereby preventing viral fusion and entry.

Quantitative Analysis of CCR5 Antagonist Activity

The potency of pyrrolidinylpiperidine-based CCR5 antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) in viral entry assays and their binding affinity (Ki) in radioligand binding assays.

| Compound Class | Derivative Example | Target | Assay Type | IC50 / Ki (nM) | Reference |

| Piperidine-4-carboxamides | 11f | CCR5 | Antiviral Activity (HIV-1 in PBMCs) | EC50 = 0.59 | [1] |

| 5-Oxopyrrolidine-3-carboxamides | 10i | CCR5 | HIV-1 Envelope-Mediated Fusion | IC50 = 440 | [2] |

| 5-Oxopyrrolidine-3-carboxamides | 11b | CCR5 | HIV-1 Envelope-Mediated Fusion | IC50 = 190 | [2] |

| 5-Oxopyrrolidine-3-carboxamides | 12e | CCR5 | HIV-1 Envelope-Mediated Fusion | IC50 = 490 | [2] |

| Bivalent Ligands | VZMC013 | CCR5 | Radioligand Binding ([¹²⁵I]MIP-1α) | Ki = 3.29 | [3] |

| Monovalent Ligands | VZMC014 | CCR5 | Radioligand Binding ([¹²⁵I]MIP-1α) | Ki = 41 | [3] |

Signaling Pathway: Inhibition of HIV-1 Entry

The following diagram illustrates the mechanism of HIV-1 entry and its inhibition by CCR5 antagonists containing the pyrrolidinylpiperidine scaffold.

Central Nervous System Applications

The pyrrolidinylpiperidine scaffold is a key component in a number of CNS-active compounds, demonstrating its ability to cross the blood-brain barrier and interact with various neuroreceptors. These compounds have shown potential in treating a range of neurological and psychiatric disorders.

Quantitative Data for CNS Activity

The affinity of these compounds for CNS targets is often expressed as the inhibition constant (Ki) from radioligand binding assays.

| Compound Class | Derivative Example | Target | Assay Type | Ki (nM) |

| Substituted Benzamides | 24 | Dopamine D2 Receptor | [³H]spiperone Binding | ~1 |

| Substituted Salicylamides | 21 | Dopamine D2 Receptor | [³H]spiperone Binding | ~1 |

| Bivalent Ligands | VZMC013 | Mu-Opioid Receptor (MOR) | [³H]Naloxone Binding | 6.05 |

| Monovalent Ligands | VZMC001 | Mu-Opioid Receptor (MOR) | [³H]Naloxone Binding | 51.8 |

Signaling Pathway: GLP-1 Receptor Modulation

Certain pyrrolidinylpiperidine derivatives act as positive allosteric modulators (PAMs) of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a target for neurodegenerative diseases. The diagram below illustrates the GLP-1R signaling cascade.

Antimicrobial and Anticancer Activities

The versatility of the pyrrolidinylpiperidine scaffold extends to its incorporation into molecules with potent antimicrobial and anticancer properties.

Antimicrobial Activity

Derivatives incorporating this scaffold have demonstrated activity against a range of bacterial and fungal pathogens. Their efficacy is typically reported as the Minimum Inhibitory Concentration (MIC).

| Compound | Organism | MIC (µg/mL) | Reference |

| 1-(quinolin-3-yl) pyrrolidin-2-ol (P7) | Escherichia coli (MTCC 78) | Zone of inhibition: 28 ± 0.14 mm | |

| 1-(quinolin-3-yl) pyrrolidin-2-ol (P7) | Klebsiella pneumoniae | Zone of inhibition: 23 ± 0.14 mm | |

| 1-(pyridin-4-yl) pyrrolidin-2-ol (P3) | Escherichia coli | Relative inhibitory zone: 56% | |

| Piperidine Derivative 6 | Bacillus subtilis | 0.75 mg/ml | [4] |

| Piperidine Derivative 6 | Escherichia coli | 1.5 mg/ml | [4] |

| Piperidine Derivative 6 | Staphylococcus aureus | 1.5 mg/ml | [4] |

Anticancer Activity

Numerous studies have highlighted the potential of pyrrolidinylpiperidine derivatives as cytotoxic agents against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for their anticancer potency.

| Compound Class | Cancer Cell Line | IC50 (µM) |

| Podophyllotoxin-imidazolium salts (a6) | HepG2 (Liver) | 0.07 |

| Podophyllotoxin-imidazolium salts (a6) | A-549 (Lung) | 0.29 |

| Podophyllotoxin-imidazolium salts (a6) | MDA-MB-231 (Breast) | 0.11 |

| Podophyllotoxin-imidazolium salts (a6) | HCT-116 (Colon) | 0.04 |

Experimental Protocols

Synthesis of Maraviroc (A Key CCR5 Antagonist)

A concise synthesis of Maraviroc, a prominent drug featuring the pyrrolidinylpiperidine scaffold, has been reported via a site-selective C-H functionalization. A key step involves the Du Bois cyclization of an acyclic sulfamate ester to construct the benzylic C-N bond.[5]

-

Step 1: Sulfamoylation: 3-phenyl-1-propanol is reacted with sulfamoyl chloride to form the corresponding sulfamate ester.

-

Step 2: Rhodium-Catalyzed C-H Amination: The sulfamate ester undergoes an intramolecular C-H amination reaction catalyzed by a rhodium complex to form a cyclic sulfamate.

-

Step 3: N-Acylation and Ring Opening: The cyclic sulfamate is N-acylated with 4,4-difluorocyclohexanecarboxylic acid, followed by nucleophilic ring-opening with the tropane triazole fragment to yield Maraviroc.[5]

Radioligand Binding Assay for CCR5

This assay quantifies the affinity of a compound for the CCR5 receptor by measuring its ability to displace a radiolabeled ligand.

-

Cell Preparation: Membranes from cells overexpressing the human CCR5 receptor are prepared.

-

Reaction Mixture: In a 96-well plate, the cell membranes are incubated with a constant concentration of a radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α) and varying concentrations of the test compound.[3]

-

Incubation: The plate is incubated to allow binding to reach equilibrium.

-

Filtration: The mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the competitor concentration. The Ki value is then calculated using the Cheng-Prusoff equation.[3]

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[6][7][8]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the pyrrolidinylpiperidine derivative for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Incubation: The plate is incubated, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The pyrrolidinylpiperidine compound is serially diluted in a 96-well microtiter plate containing broth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The pyrrolidinylpiperidine scaffold represents a highly successful and versatile platform in medicinal chemistry. Its structural features have enabled the development of groundbreaking drugs, particularly in the field of HIV-1 therapy. The ongoing exploration of this scaffold continues to yield promising candidates for the treatment of a wide spectrum of diseases, underscoring its enduring importance in the quest for novel and effective therapeutics. The data and methodologies presented in this guide offer a valuable resource for researchers dedicated to harnessing the full potential of this remarkable chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. Glucagon-like peptide-1 receptor: mechanisms and advances in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academicjournals.org [academicjournals.org]

- 5. An expedient synthesis of maraviroc (UK-427,857) via C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. atcc.org [atcc.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Versatile Scaffold: A Deep Dive into the Medicinal Chemistry of 4-(1-Pyrrolidinyl)piperidine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-(1-pyrrolidinyl)piperidine core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse range of biological entities. Its unique three-dimensional structure and physicochemical properties have enabled the development of potent and selective modulators for various receptors and enzymes implicated in a multitude of disease states. This technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of this compound derivatives, with a focus on their applications as analgesic, anti-inflammatory, and antiviral agents.

Synthetic Strategies

The synthesis of this compound and its derivatives typically involves the formation of the C-N bond between the piperidine and pyrrolidine rings. A common and efficient method is the reductive amination of 4-piperidone with pyrrolidine, followed by reduction of the resulting enamine or iminium intermediate.

Alternatively, nucleophilic substitution of a suitable leaving group at the 4-position of a piperidine ring with pyrrolidine can be employed. Modifications to the piperidine nitrogen are readily achieved through standard N-alkylation or N-acylation reactions to introduce a variety of substituents, allowing for the exploration of structure-activity relationships.

Therapeutic Applications and Biological Activities

Derivatives of this compound have shown significant promise in several therapeutic areas. The following sections detail their activity as analgesics, anti-inflammatory agents via PPARδ agonism, and anti-HIV agents through CCR5 antagonism.

Analgesic Activity

A number of this compound analogs have been synthesized and evaluated for their analgesic properties. The tail flick test is a common in vivo assay used to assess the central analgesic effects of compounds.

.

Table 1: Analgesic Activity of this compound Derivatives

| Compound | Modification | Test Model | Dose | Analgesic Effect (% MPE) | Reference |

| 1 | N-phenacyl | Tail flick (mouse) | 50 mg/kg | 65% | [1] |

| 2 | N-(4-chlorophenacyl) | Tail flick (mouse) | 50 mg/kg | 78% | [1] |

| 3 | N-(4-methoxyphenacyl) | Tail flick (mouse) | 50 mg/kg | 72% | [1] |

% MPE = Percent Maximum Possible Effect

Anti-Inflammatory Activity: PPARδ Agonism

Recent research has identified this compound derivatives as potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonists. PPARδ is a nuclear receptor that plays a key role in regulating lipid metabolism and inflammation. Agonism of PPARδ has been shown to have anti-inflammatory effects, making it an attractive target for the treatment of atherosclerosis and other inflammatory diseases.[2][3]

.

Table 2: PPARδ Agonist Activity of this compound Derivatives

| Compound | Modification | Assay | EC50 (nM) | Reference |

| 4 | Complex benzothiazole derivative | PPARδ Transactivation | 3.6 | [2][3] |

.

Caption: PPARδ signaling pathway activated by a this compound derivative.

Anti-HIV Activity: CCR5 Antagonism

A significant area of investigation for this compound derivatives has been in the development of HIV-1 entry inhibitors that target the C-C chemokine receptor type 5 (CCR5). CCR5 is a co-receptor required for the entry of R5-tropic HIV-1 strains into host cells. By blocking the interaction between the viral envelope glycoprotein gp120 and CCR5, these compounds can effectively prevent viral entry and replication.[4][5][6][7]

.

Table 3: Anti-HIV Activity of this compound-based CCR5 Antagonists

| Compound | Modification | Assay | IC50 (nM) | Reference |

| 5 | Trisubstituted pyrrolidine | HIV-1 Entry | 1.8 | [4] |

| 6 | Piperidine-4-carboxamide | HIV-1 Replication | 0.59 | [5] |

.

Caption: Mechanism of action of a this compound-based CCR5 antagonist.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the review.

Synthesis of N-Phenacyl-4-(1-pyrrolidinyl)piperidine (Compound 1)

Materials:

-

This compound

-

2-Bromoacetophenone

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Add a solution of 2-bromoacetophenone (1.1 eq) in acetonitrile dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.

-

Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Tail Flick Analgesia Assay

Materials:

-

Male Swiss albino mice (20-25 g)

-

Tail flick analgesiometer

-

Test compounds dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

-

Positive control (e.g., morphine)

-

Vehicle control

Procedure:

-

Acclimatize the mice to the experimental room for at least 1 hour before testing.

-

Gently restrain each mouse and place its tail on the radiant heat source of the tail flick apparatus.

-

Measure the baseline latency for the mouse to flick its tail away from the heat source. A cut-off time of 10-15 seconds is typically used to prevent tissue damage.

-

Administer the test compound, positive control, or vehicle control to the mice via the desired route (e.g., intraperitoneal or oral).

-

At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), repeat the tail flick latency measurement.

-

Calculate the analgesic effect as the percentage of the maximum possible effect (% MPE) using the following formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

PPARδ Transactivation Assay

Materials:

-

HEK293T cells

-

Expression plasmid for GAL4-PPARδ-LBD (ligand-binding domain)

-

Reporter plasmid containing a GAL4 upstream activation sequence driving luciferase expression (pGAL4-tk-luc)

-

Transfection reagent

-

Test compounds dissolved in DMSO

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed HEK293T cells in a 96-well plate and allow them to adhere overnight.

-

Co-transfect the cells with the GAL4-PPARδ-LBD expression plasmid and the pGAL4-tk-luc reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

After 24 hours of transfection, treat the cells with various concentrations of the test compounds or a vehicle control (DMSO).

-

Incubate the cells for an additional 24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit protocol.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for variations in transfection efficiency.

-

Plot the dose-response curve and calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

HIV-1 Entry Assay (Pseudovirus-based)

Materials:

-

TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing a Tat-responsive luciferase reporter gene)

-

HIV-1 pseudoviruses expressing an R5-tropic envelope glycoprotein

-

Test compounds dissolved in DMSO

-

Cell culture medium

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed TZM-bl cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Pre-incubate the HIV-1 pseudoviruses with the diluted test compounds for 1 hour at 37°C.

-

Add the virus-compound mixture to the TZM-bl cells.

-

Incubate the plate for 48 hours at 37°C in a CO₂ incubator.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Calculate the percentage of inhibition of viral entry for each compound concentration relative to the virus-only control.

-

Plot the dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits 50% of viral entry.

Caption: General experimental workflow for the development of this compound derivatives.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the ability of its derivatives to interact with a wide array of biological targets underscore its importance in modern medicinal chemistry. The examples provided in this guide highlight the potential of this versatile core in developing new treatments for pain, inflammation, and infectious diseases. Further exploration of the chemical space around this scaffold is warranted and is likely to yield new drug candidates with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a this compound Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists: modifications of the arylpropylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of 4-(1-Pyrrolidinyl)piperidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(1-pyrrolidinyl)piperidine scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents. Its inherent physicochemical properties, including its ability to traverse the blood-brain barrier, make it an attractive core for targeting the central nervous system (CNS) and other biological systems.[1] This technical guide provides an in-depth overview of the current research on this compound derivatives, focusing on their synthesis, potential therapeutic applications, mechanisms of action, and the experimental methodologies used for their evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of new drugs.

Core Therapeutic Areas and Mechanisms of Action